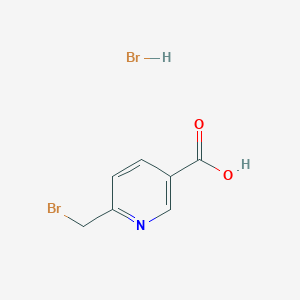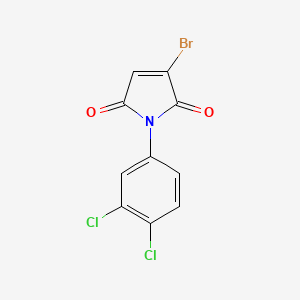
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
説明
The compound “3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The 3-bromo and 1-(3,4-dichlorophenyl) substituents would be attached to this ring .Chemical Reactions Analysis
As a halogenated pyrrole, this compound could potentially undergo a variety of reactions. The bromine could be displaced in a nucleophilic substitution reaction, or the compound could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a halogenated aromatic compound, it would likely be relatively stable and nonpolar. It might have a relatively high boiling point due to the presence of the halogens .科学的研究の応用
Highly Luminescent Polymers
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, demonstrating strong fluorescence and solubility in common organic solvents. These materials exhibit promising properties for applications in organic electronics due to their high quantum yields and significant Stokes shifts, which are indicative of their potential as active materials in optoelectronic devices (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers featuring pyrrolo[3,4-c]pyrrole units has been developed, showing strong photoluminescence and good chemical stability. These materials, synthesized using palladium-catalyzed aryl-aryl coupling reactions, display orange coloration in solution and offer potential for electronic applications due to their photostability and processability into thin films (Beyerlein & Tieke, 2000).
Deeply Colored Polymers
Research has led to the creation of polymers containing isoDPP units, which are deeply colored and exhibit broad absorption spectra. These polymers, synthesized via palladium-catalyzed polycondensation, are soluble in dichloromethane, chloroform, and tetrahydrofuran, highlighting their potential use in electrochromic devices and other applications requiring color tunability and solubility in organic solvents (Welterlich, Charov, & Tieke, 2012).
Organic Thin Film Transistors
The use of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives in the synthesis of polymer semiconductors has been explored, demonstrating their effectiveness in organic thin film transistors (OTFTs). These polymers show promising p-channel charge transport performance, indicating their potential for use in organic electronics (Guo, Sun, & Li, 2014).
Antiproliferative Activity
Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds have shown significant activity, particularly against liver and breast cancer cells, suggesting their potential as leads for the development of new anticancer agents (Rdwan, 2020).
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biochemical pathways . The downstream effects of these alterations can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds are known to be insoluble in water but soluble in most organic solvents
将来の方向性
特性
IUPAC Name |
3-bromo-1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-6-4-9(15)14(10(6)16)5-1-2-7(12)8(13)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNQQVBHWSKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



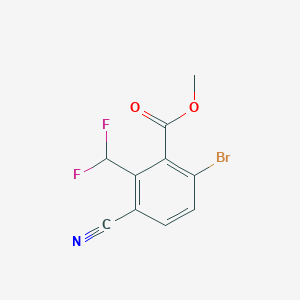

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
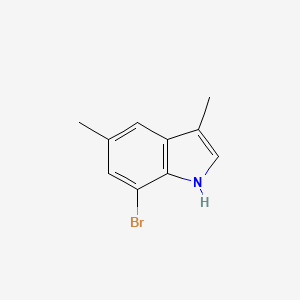

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
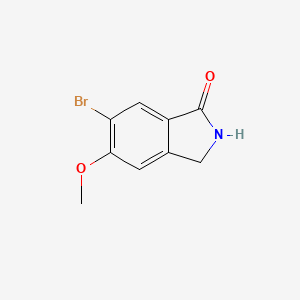
![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)

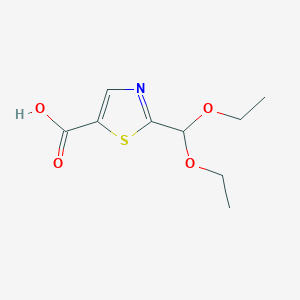
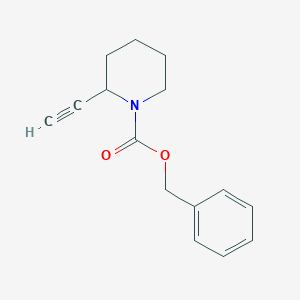
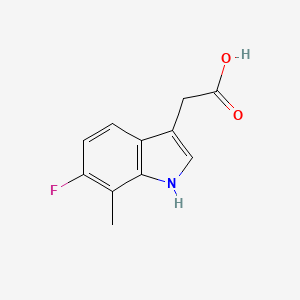
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)
